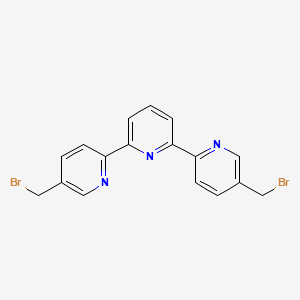

5,5''-bis(bromomethyl)-2,2':6',2''-terpyridine

Descripción

5,5''-Bis(bromomethyl)-2,2':6',2''-terpyridine (C₁₇H₁₃Br₂N₃; CAS 183187-82-8) is a functionalized terpyridine derivative featuring bromomethyl (-CH₂Br) groups at the 5 and 5'' positions of the central and terminal pyridine rings. Its synthesis typically involves bromination of 5,5''-dimethyl-terpyridine using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride, yielding ~51% product . The bromomethyl groups are highly reactive toward nucleophilic substitution, enabling post-functionalization for applications in supramolecular polymers, metal ion sorbents, and corrosion inhibitors .

Propiedades

IUPAC Name |

2,6-bis[5-(bromomethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2N3/c18-8-12-4-6-14(20-10-12)16-2-1-3-17(22-16)15-7-5-13(9-19)11-21-15/h1-7,10-11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMPPZZZYIGCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NC=C(C=C2)CBr)C3=NC=C(C=C3)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’‘-bis(bromomethyl)-2,2’:6’,2’‘-terpyridine typically involves the bromination of 5,5’‘-dimethyl-2,2’:6’,2’'-terpyridine. This reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require careful control of temperature and reaction time to ensure complete bromination without over-bromination or degradation of the terpyridine core.

Industrial Production Methods

While specific industrial production methods for 5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups are highly reactive towards nucleophiles, leading to substitution reactions where the bromine atoms are replaced by other functional groups.

Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal ions.

Coordination Chemistry: As a terpyridine derivative, it forms stable complexes with transition metals, which can undergo further chemical transformations.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) or sodium borohydride (NaBH₄) can be used under controlled conditions.

Coordination Chemistry: Metal salts such as copper(II) sulfate (CuSO₄) or iron(III) chloride (FeCl₃) are commonly used in the presence of suitable solvents like ethanol or acetonitrile.

Major Products Formed

Nucleophilic Substitution: Products include various substituted terpyridine derivatives, depending on the nucleophile used.

Coordination Chemistry: Metal-terpyridine complexes with diverse structures and properties.

Aplicaciones Científicas De Investigación

Polymer Synthesis

Polyimide Formation

One significant application of bBMT is in the synthesis of polyimides. Research has demonstrated that polyimides derived from bBMT can be utilized as sorbents for solid-phase extraction (SPE) of metal ions. The polymer exhibits selective adsorption properties due to the presence of terpyridine units, which can form stable complexes with various metal ions such as copper and nickel .

Case Study: Metal Ion Sorption

A study investigated the sorption behavior of a polyimide synthesized from bBMT towards several metal ions. The results indicated that the polymer effectively removed heavy metals from aqueous solutions, showcasing its potential for environmental applications in water purification .

Metal Ion Coordination

Coordination Chemistry

bBMT acts as a bidentate ligand capable of coordinating with transition metals to form stable complexes. These metal-bBMT complexes are valuable in catalysis and materials science due to their tunable properties based on the metal center used .

Table 1: Metal Complexes Formed with bBMT

| Metal Ion | Coordination Number | Stability Constant |

|---|---|---|

| Cu(II) | 4 | High |

| Ni(II) | 6 | Moderate |

| Co(II) | 5 | High |

Catalytic Applications

Catalysis in Organic Reactions

The metal complexes formed with bBMT have been employed as catalysts in various organic reactions. For instance, they have been used in oxidation reactions and polymerization processes due to their ability to facilitate electron transfer processes effectively .

Case Study: Oxidation Reactions

Research has shown that Cu(II) complexes of bBMT exhibit high catalytic activity for the oxidation of alcohols to carbonyl compounds under mild conditions. The mechanism involves proton-coupled electron transfer (PCET), which is enhanced by the terpyridine ligand's ability to stabilize reaction intermediates .

Mecanismo De Acción

The mechanism of action of 5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine largely depends on its role as a ligand in metal complexes. The terpyridine core coordinates to metal ions through its nitrogen atoms, forming stable chelates. The bromomethyl groups can further react with nucleophiles, allowing for the introduction of additional functional groups. This versatility enables the compound to participate in various chemical and biological processes, influencing molecular targets and pathways.

Comparación Con Compuestos Similares

5,5'-Bis(bromomethyl)-2,2'-Bipyridine

- Structural Difference : Replaces the central pyridine ring of terpyridine with a single bond, forming a bipyridine backbone.

- Coordination Chemistry : Acts as a bidentate ligand (vs. tridentate for terpyridine), limiting metal complex geometry to tetrahedral or square-planar .

- Applications : Used in cationic gemini surfactants for carbon steel corrosion inhibition, where quaternized amines derived from its bromomethyl groups enhance adsorption on metal surfaces .

- Synthesis : Synthesized via bromination of 5,5'-dimethyl-2,2'-bipyridine, analogous to the terpyridine derivative .

5,5''-Dibromo-2,2':6',2''-Terpyridine

- Functional Groups : Substitutes bromine atoms (Br) instead of bromomethyl (-CH₂Br) at the 5 and 5'' positions.

- Reactivity : Bromine is less reactive than bromomethyl, making this compound more stable but less versatile for further derivatization.

- Applications : Serves as a robust scaffold for modulating pocket depth in coordination chemistry without the steric hindrance of methylene bridges .

5,5''-Divinyl-4'-Tolyl-2,2':6',2''-Terpyridine

- Functional Groups : Vinyl (-CH=CH₂) groups at 5,5'' positions.

- Reactivity : Vinyl groups enable reductive electropolymerization, forming conjugated metallopolymers with electrochromic properties. In contrast, bromomethyl groups are better suited for nucleophilic substitutions (e.g., with amines or thiols) .

- Applications : Used in electroactive films for optoelectronics, whereas bromomethyl-terpyridine is applied in covalent polymer networks .

Nitronyl-Nitroxide-Substituted Terpyridines (diNN-Terpy and diIN-Terpy)

- Functional Groups : Radical-bearing nitronyl-nitroxide units at 5,5'' positions.

- Properties : Exhibit intramolecular ferromagnetic interactions due to unpaired electrons, a feature absent in bromomethyl-terpyridine.

- Applications : Explored in molecular magnetism and spintronics, contrasting with bromomethyl-terpyridine’s role in supramolecular initiators .

Comparative Analysis of Key Properties

| Property | 5,5''-Bis(bromomethyl)-Terpyridine | 5,5'-Bis(bromomethyl)-Bipyridine | 5,5''-Dibromo-Terpyridine | 5,5''-Divinyl-Terpyridine |

|---|---|---|---|---|

| Coordination Sites | Tridentate (N,N,N) | Bidentate (N,N) | Tridentate (N,N,N) | Tridentate (N,N,N) |

| Reactivity | High (SN2 substitution) | High (SN2 substitution) | Low (inert Br) | Moderate (electropolymerization) |

| Thermal Stability | Moderate (decomposes >200°C) | Moderate | High | High |

| Applications | Polymer initiators, metal sorbents | Corrosion inhibitors | Coordination scaffolds | Electrochromic materials |

Actividad Biológica

5,5''-bis(bromomethyl)-2,2':6',2''-terpyridine (BMT) is a synthetic compound belonging to the terpyridine family, known for its unique coordination properties and biological activity. This article reviews the biological activity of BMT, focusing on its antimicrobial properties, interactions with metal ions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

BMT features a bipyridine structure with bromomethyl substituents that enhance its reactivity and coordination capabilities. The presence of bromine atoms allows for various chemical modifications, which can affect its biological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial activity of BMT and its derivatives. The compound has shown promising results against various bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Significant inhibition | |

| Mycobacterium smegmatis | Notable activity |

In particular, BMT exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Pseudomonas aeruginosa . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Coordination Chemistry and Metal Ion Interactions

BMT's ability to form complexes with metal ions has been extensively studied. It has been polymerized to create polyimide sorbents that effectively extract metal ions from solutions. The polymer derived from BMT was tested for its sorption behavior towards various metal ions:

| Metal Ion | Sorption Capacity | pH Range |

|---|---|---|

| Pb(II) | High | < 7 |

| Ni(II) | Moderate | < 7 |

| Cu(II) | High | < 7 |

| Zn(II) | Moderate | < 7 |

| Cd(II) | Low | < 7 |

| Hg(II) | High | < 7 |

The polymer demonstrated significant selectivity for lead and mercury ions, making it a potential candidate for environmental remediation applications .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of BMT against a panel of clinical isolates. Results indicated that BMT inhibited the growth of Pseudomonas aeruginosa effectively at concentrations as low as 5 µg/mL. This suggests potential use in treating infections caused by resistant strains .

- Metal Ion Extraction : In another study, a polyimide derived from BMT was utilized for solid-phase extraction (SPE) of heavy metals from contaminated water sources. The results showed that the polymer could selectively remove lead and mercury ions, highlighting its utility in environmental applications .

Q & A

Q. What are the primary synthetic routes for 5,5''-bis(bromomethyl)-2,2':6',2''-terpyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of pre-functionalized terpyridine derivatives. For example, 4′-substituted terpyridines (e.g., 4′-(4-methylphenyl)-2,2′:6′,2′′-terpyridine) undergo free radical bromination using N-bromosuccinimide (NBS) to introduce bromomethyl groups at the 5,5′′ positions . Key factors include:

- Solvent choice : Reactions often use chlorinated solvents (e.g., CCl₄) or THF under inert atmospheres.

- Catalyst and temperature : Light or thermal initiation (reflux conditions) is critical for radical generation.

- Purification : Column chromatography with silica gel and solvents like hexane/Et₂O (9:1) is common, yielding ~68% purity .

Q. What safety precautions are essential when handling brominated terpyridines?

Brominated derivatives are hazardous due to acute toxicity (oral, dermal) and severe eye irritation. Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Emergency protocols : For skin contact, rinse immediately with water (≥15 mins); for eye exposure, flush with saline and seek medical attention .

Q. How is the compound characterized post-synthesis, and what analytical techniques are most reliable?

- NMR spectroscopy : ¹H and ¹³C NMR confirm bromomethyl group integration (δ ~4.3–4.7 ppm for -CH₂Br) and terpyridine backbone symmetry .

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ for intermediates ~465.0992) .

- Elemental analysis : Combustion analysis ensures stoichiometric Br content.

Advanced Research Questions

Q. How can researchers optimize metal coordination studies with 5,5′′-bis(bromomethyl)-terpyridine derivatives?

The bromomethyl groups serve as reactive handles for post-functionalization with metal-binding motifs (e.g., phosphonates, carboxylates). Methodological considerations:

- Metal selection : Zn²⁺, Co²⁺, and Fe²⁺ form stable complexes, monitored via UV/Vis titration (e.g., ligand-to-metal charge-transfer bands at ~450–600 nm) .

- Stoichiometry : Use molar ratios (ligand:metal = 1:1 to 1:3) and track binding via NMR titration (e.g., paramagnetic broadening for Fe²⁺) .

- Crystallography : Single-crystal X-ray diffraction confirms coordination geometry (e.g., octahedral for Ru(II) bis(terpyridine) complexes) .

Q. What challenges arise in introducing bromomethyl groups to terpyridine scaffolds, and how can they be mitigated?

- Regioselectivity : Bromination at the 5,5′′ positions competes with undesired sites. Use steric directing groups (e.g., methylphenyl substituents) to enhance selectivity .

- Side reactions : Over-bromination or decomposition occurs under prolonged NBS exposure. Monitor reaction progress via TLC and limit reaction time to ≤12 hrs .

- Purification : Brominated byproducts can co-elute during chromatography. Employ gradient elution (e.g., hexane → EtOAc) and confirm purity via melting point analysis (e.g., 149–151°C for intermediates) .

Q. How do electronic and steric modifications of the terpyridine backbone influence its supramolecular applications?

- Electronic effects : Bromomethyl groups enhance electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) for covalent polymer networks .

- Steric effects : Bulky substituents at the 4′ position (e.g., benzyloxy groups) alter metal-binding kinetics and photophysical properties (e.g., luminescence quenching efficiency) .

- Cross-coupling potential : The bromine atoms enable Suzuki-Miyaura or Negishi couplings to attach π-conjugated systems for optoelectronic materials .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How can researchers reconcile variability?

Yields for bromomethyl-terpyridine synthesis range from 50–75% due to:

- Reagent purity : NBS must be freshly recrystallized to avoid moisture-induced side reactions .

- Catalyst activity : Pd(PPh₃)₄ in cross-coupling steps degrades if stored improperly; use freshly prepared catalysts .

- Scale effects : Milligram-scale reactions often report higher yields than gram-scale due to heat transfer limitations .

Methodological Recommendations

- Synthetic protocols : Follow inert atmosphere (Ar/N₂) and anhydrous solvent protocols for bromination and metalation steps .

- Spectroscopic validation : Combine NMR, MS, and elemental analysis to confirm intermediate structures before proceeding to complexation .

- Safety compliance : Adhere to GHS hazard codes (e.g., H314 for skin corrosion) and maintain SDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.